8-[(4-benzylpiperazin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Description
This compound belongs to the xanthine-derived purine-2,6-dione class, characterized by a 1,3-dimethylated purine core substituted at positions 7 and 6. The 7-position features a 3-hydroxypropyl chain, which enhances hydrophilicity, while the 8-position is modified with a 4-benzylpiperazinylmethyl group, a structural motif known to influence receptor binding and pharmacokinetics . Such substitutions are critical for modulating interactions with adrenergic and serotonergic receptors, as seen in related compounds . The compound’s synthesis typically involves alkylation or nucleophilic substitution reactions targeting the purine core, followed by piperazine coupling .
Properties
IUPAC Name |
8-[(4-benzylpiperazin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O3/c1-24-20-19(21(30)25(2)22(24)31)28(9-6-14-29)18(23-20)16-27-12-10-26(11-13-27)15-17-7-4-3-5-8-17/h3-5,7-8,29H,6,9-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDPJBKSSGOONV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)CC4=CC=CC=C4)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-[(4-benzylpiperazin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS No. 851941-50-9) is a purine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a complex structure that includes a purine base along with functional groups such as a benzylpiperazine moiety and a hydroxypropyl group. These modifications suggest potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds similar to this purine derivative exhibit a range of biological activities, including:
- Anticonvulsant Activity : Some piperazine derivatives have shown efficacy in animal models for seizures, suggesting that this compound may also possess similar properties due to its structural analogies with known anticonvulsants .
- Acetylcholinesterase Inhibition : Piperazine derivatives are known to interact with acetylcholinesterase, an important enzyme in neurotransmission. Studies have demonstrated that certain piperazine compounds can inhibit this enzyme, potentially leading to increased levels of acetylcholine in the synaptic cleft .
- Antitumor Activity : Purine derivatives have been studied for their ability to inhibit tumor growth. The presence of specific substituents in this compound may enhance its antitumor efficacy compared to other purines.
The biological activity of This compound can be attributed to several mechanisms:
- Receptor Binding : The benzylpiperazine group may facilitate binding to various receptors involved in neurotransmission and signaling pathways.
- Enzyme Inhibition : By inhibiting enzymes like acetylcholinesterase, this compound may modulate cholinergic signaling.
- Cellular Uptake : The hydroxypropyl group may enhance solubility and cellular uptake, increasing bioavailability.
Case Study 1: Anticonvulsant Activity
In a study examining the anticonvulsant properties of piperazine derivatives, compounds structurally related to the target molecule were tested in maximal electroshock seizure (MES) models. Results indicated that certain derivatives exhibited significant anticonvulsant effects with ED50 values comparable to established medications like phenobarbital .
Case Study 2: Acetylcholinesterase Inhibition
A series of piperazine derivatives were evaluated for their ability to inhibit acetylcholinesterase. Virtual docking studies revealed that some compounds bind effectively at both the catalytic and peripheral anionic sites of the enzyme. This suggests that modifications similar to those found in This compound could enhance inhibitory activity .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other related purine derivatives:
| Compound Name | Structure | Key Features |
|---|---|---|
| Theophylline | 1,3-Dimethylxanthine | Commonly used as a bronchodilator; lacks the benzylpiperazine group. |
| Caffeine | 1,7-Dimethylxanthine | Widely known stimulant; structurally simpler with no hydroxypropyl group. |
| Pentoxifylline | 3,7-Dimethylxanthine derivative | Used for improving blood flow; different functional groups compared to the target compound. |
This comparison illustrates that while these compounds share a purine backbone and some methyl substitutions, the unique combination of functional groups in This compound may confer distinct pharmacological properties and potential therapeutic applications.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 8-[(4-benzylpiperazin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione exhibit various biological activities. These include:
- Antiinflammatory Effects : Several studies have explored the anti-inflammatory properties of purine derivatives. This compound may inhibit pathways associated with inflammation, similar to other purine derivatives that have shown promise in reducing inflammatory responses .
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, suggesting that this compound could help mitigate oxidative stress in cells .
Therapeutic Applications
The potential therapeutic applications of this compound are diverse and include:
- Neurological Disorders : Given its structural similarity to known neuroprotective agents, this compound may have applications in treating conditions such as Alzheimer's disease or other neurodegenerative disorders.
- Cardiovascular Health : The modulation of nitric oxide pathways and other cardiovascular mechanisms could be an area of exploration for this compound .
- Cancer Research : Some studies indicate that purine derivatives can influence cancer cell proliferation and apoptosis. This compound's unique structure may enhance its efficacy in targeting cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several purine-2,6-dione derivatives, differing primarily in substituents at positions 7 and 7. Key analogues include:
Key Findings:
Antiarrhythmic Activity : The target compound’s 4-benzylpiperazine group confers prophylactic antiarrhythmic activity comparable to Compound 15 (morpholine derivative), with LD50/ED50 ratios >50 .
Adrenergic Receptor Binding: Substitution at the 8-position significantly impacts α1/α2-adrenoreceptor affinity. The benzylpiperazine moiety in the target compound shows moderate Ki values (α1: 0.225–1.400 μM; α2: 0.152–4.299 μM), outperforming morpholine derivatives but underperforming relative to unsubstituted piperazine analogues .
Hypotensive Effects: 8-Benzylamino or pyridinylmethylamino substitutions (e.g., Compounds 11–12) enhance hypotensive activity, suggesting that bulky aromatic groups at the 8-position may improve cardiovascular effects .
Solubility and Pharmacokinetics: The 3-hydroxypropyl chain in the target compound improves aqueous solubility compared to 3-phenylpropyl (ECHEMI) or 2-methylphenoxypropyl (ChemSpider) analogues, which rely on ether or aryl groups for lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
